

# Strategies to improve "Good ON-time" in Mesdopetam clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Mesdopetam hemitartrate |           |
| Cat. No.:            | B13421709               | Get Quote |

## Technical Support Center: Mesdopetam Clinical Studies

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to improve the measurement and outcomes of "Good ON-time" in clinical studies of Mesdopetam.

## Frequently Asked Questions (FAQs)

Q1: What is Mesdopetam and what is its mechanism of action?

Mesdopetam (IRL790) is an orally active, small molecule antagonist of the dopamine D3 receptor.[1][2] It is being developed as a treatment for levodopa-induced dyskinesias (LIDs), which are troublesome involuntary movements that are a common side effect of long-term levodopa therapy in Parkinson's disease.[3][2] The therapeutic rationale is that by blocking D3 receptors, Mesdopetam can modulate dopamine signaling in a way that reduces dyskinesias without compromising the anti-parkinsonian effects of levodopa.[1][4]

Q2: What is "Good ON-time" and why is it a critical endpoint in Parkinson's disease clinical trials?

"Good ON-time" refers to the period when a Parkinson's disease patient's motor symptoms are well-controlled by medication, without the presence of troublesome dyskinesia.[5][6][7] It is a

## Troubleshooting & Optimization





crucial patient-centric measure of treatment efficacy, as it reflects the duration of functional mobility and a better quality of life.[8] An increase in "Good ON-time" is a primary goal for many advanced Parkinson's disease therapies.[8][9]

Q3: What were the key findings from the Mesdopetam Phase IIb clinical trial regarding "Good ON-time"?

The Phase IIb trial (NCT04435431) did not meet its primary endpoint of a statistically significant increase in daily "Good ON-time" as measured by patient diaries, compared to placebo.[4][10] [11] However, the study did demonstrate a dose-dependent, clinically meaningful, and statistically significant reduction in dyskinesia as measured by the Unified Dyskinesia Rating Scale (UDysRS), a secondary endpoint.[11][12][13] The 7.5 mg twice-daily dose was identified as the most effective.[4][10][13]

Q4: Why might the Phase IIb trial have failed to meet its primary endpoint for "Good ON-time"?

Several factors could have contributed to the discrepancy between the "Good ON-time" diary data and the UDysRS results:

- Subjectivity of Patient Diaries: Patient-reported diaries can have variability and be influenced by patient perception and recall bias.
- High Placebo Response: A significant placebo effect was observed in the "Good ON-time" measurements.[14]
- Statistical Power: The study might have been underpowered to detect a significant difference in "Good ON-time" due to higher than expected variability.[14]

Q5: What is the plan for Phase III trials regarding the primary endpoint?

Based on the robust results of the Unified Dyskinesia Rating Scale (UDysRS) in the Phase IIb trial and discussions with regulatory agencies like the FDA and EMA, the upcoming Phase III trials for Mesdopetam will use the UDysRS (parts 1, 3, and 4) as the primary efficacy endpoint. [15][16][17] "Good ON-time," assessed via patient diaries, will be included as a key secondary endpoint. [15][16][17]

## **Troubleshooting Guide**



Q: How can we improve the accuracy and reliability of "Good ON-time" data collected from patient diaries?

A: To enhance the quality of patient diary data, consider the following strategies:

- Comprehensive Patient Training: Provide thorough training for patients and their caregivers on how to accurately complete the diaries. This should include clear definitions of "ON" and "OFF" states, as well as different levels of dyskinesia (non-troublesome vs. troublesome).
- Standardized Diary Instruments: Utilize a validated and standardized patient diary, such as the Hauser diary, to ensure consistency across all study participants.
- Electronic Diaries (eDiaries): The use of electronic diaries can reduce recall bias and improve compliance through time-stamped entries and reminders.
- Regular Data Review: Implement a process for clinical staff to regularly review diary entries with patients to clarify any ambiguities and ensure consistent reporting.
- Rater Concordance: Before the study, assess the agreement between patient and trained rater assessments of motor states to ensure the patient can accurately self-assess.
- Q: What statistical approaches can be employed to better analyze "Good ON-time" data?
- A: To improve the statistical analysis of "Good ON-time" data, researchers could:
- Account for Placebo Response: Utilize statistical models that can account for and adjust for a high placebo response.
- Analyze Subgroups: Conduct pre-specified subgroup analyses to identify patient populations that may be more responsive to Mesdopetam in terms of "Good ON-time".
- Mixed-Model for Repeated Measures (MMRM): This statistical model can be effective for analyzing longitudinal data from clinical trials, as it can handle missing data and account for within-patient correlations.

### **Data Presentation**

Table 1: Overview of Mesdopetam Phase IIb Study (NCT04435431) Design



| Parameter           | Description                                                     |
|---------------------|-----------------------------------------------------------------|
| Study Design        | Randomized, Double-Blind, Placebo-Controlled                    |
| Number of Patients  | 156 randomized, 125 completed                                   |
| Treatment Arms      | Placebo, Mesdopetam 2.5 mg bid, 5 mg bid, 7.5 mg bid            |
| Treatment Duration  | 12 weeks                                                        |
| Primary Endpoint    | Change in daily "Good ON-time" (without troublesome dyskinesia) |
| Secondary Endpoints | Unified Dyskinesia Rating Scale (UDysRS),<br>MDS-UPDRS          |

Source:[12][13][18]

Table 2: Key Efficacy Results of Mesdopetam Phase IIb Study

| Endpoint                               | Result                                                                          |  |
|----------------------------------------|---------------------------------------------------------------------------------|--|
| Primary: "Good ON-time"                | Not statistically significant vs. placebo[4][11]                                |  |
| Secondary: UDysRS (7.5 mg bid)         | Statistically significant improvement vs. placebo at weeks 4, 8, and 12[11][12] |  |
| Secondary: Daily OFF-time (7.5 mg bid) | Numerical decrease compared to placebo[11] [12]                                 |  |

## **Experimental Protocols**

Protocol: Measurement of "Good ON-time" using a Patient Diary (Hauser Diary)

- Patient Training:
  - Educate the patient on the different motor states:
    - OFF: A state where Parkinson's symptoms are not well-controlled.



- ON without dyskinesia: A state of good symptom control with no involuntary movements.
- ON with non-troublesome dyskinesia: Good symptom control with involuntary movements that are not bothersome.
- ON with troublesome dyskinesia: Good symptom control but with bothersome involuntary movements.
- Asleep.
- Provide a diary booklet or electronic device for recording.
- Instruct the patient to record their motor state at predefined intervals (e.g., every 30 minutes) throughout their waking hours for 2-3 consecutive days before each study visit.

#### Data Collection:

- The patient prospectively records their motor state for each time interval.
- The diary is reviewed by study personnel at each visit to ensure completeness and clarity.

#### Data Analysis:

- The number of intervals in each motor state is summed for each day.
- "Good ON-time" is calculated as the sum of "ON without dyskinesia" and "ON with non-troublesome dyskinesia".
- The change in "Good ON-time" from baseline to subsequent visits is calculated for each patient.
- Statistical analysis is performed to compare the change in "Good ON-time" between the Mesdopetam and placebo groups.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of Mesdopetam in reducing Levodopa-induced dyskinesia.





Click to download full resolution via product page

Caption: Workflow for a Mesdopetam clinical trial focusing on dyskinesia and "Good ON-time".



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. IRLAB's drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 2. Ipsen and IRLAB enter exclusive worldwide licensing agreement aimed to improve the lives of people living with Parkinson's disease [ipsen.com]
- 3. Mesdopetam (IRL790) IRLAB [irlab.se]
- 4. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRLAB Therapeutics Focused on novel Parkinson's disease treatments Edison Group [edisongroup.com]
- 6. IRLAB's IRL790 receives new name 'mesdopetam' IRLAB [irlab.se]
- 7. VYALEV™ Efficacy & Clinical Trial Results [vyalevhcp.com]
- 8. Don't Wait: Rethinking Parkinson's Disease Care [practicalneurology.com]
- 9. IRLAB's mesdopetam IND accepted by the US FDA IRLAB [irlab.se]
- 10. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson's disease IRLAB [irlab.se]
- 11. storage.mfn.se [storage.mfn.se]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice IRLAB [irlab.se]
- 14. IRLAB: Mesdopetam returning to IRLAB and additional clinical data presented [redeye.se]
- 15. Irlab moving on Phase 3 trial of mesdopetam to treat dyskinesia [chemdiv.com]
- 16. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 17. IRLAB receives positive feedback from EMA confirming alignment with FDA on Phase III program for Mesdopetam Inderes [inderes.dk]



- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Strategies to improve "Good ON-time" in Mesdopetam clinical studies]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b13421709#strategies-to-improve-good-on-time-in-mesdopetam-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com